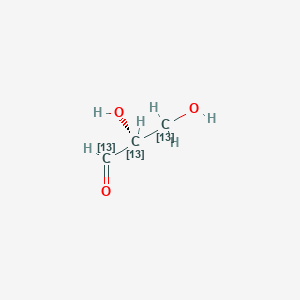
D-Glyceraldehyde-1,2,3-13C3
Descripción general
Descripción
D-Glyceraldehyde-1,2,3-13C3 is a labeled compound used in various scientific research applications. The compound is a derivative of glyceraldehyde, where the carbon atoms are isotopically labeled with carbon-13. This labeling allows for detailed studies in metabolic pathways and other biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Glyceraldehyde-1,2,3-13C3 typically involves the isotopic labeling of glyceraldehyde. One common method is the oxidation of isotopically labeled glycerol. The reaction conditions often include the use of mild oxidizing agents to ensure the selective formation of the aldehyde group without over-oxidation to the carboxylic acid.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound is usually carried out in specialized facilities. These facilities use advanced techniques to incorporate carbon-13 into the molecular structure. The process involves multiple steps, including the synthesis of labeled precursors and their subsequent conversion into the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
D-Glyceraldehyde-1,2,3-13C3 can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form (2R)-2,3-Dihydroxypropanoic acid.
Reduction: Reduction of the aldehyde group can yield (2R)-2,3-Dihydroxypropanol.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like tosyl chloride (TsCl) for the formation of tosylates, which can then undergo nucleophilic substitution.
Major Products Formed
Oxidation: (2R)-2,3-Dihydroxypropanoic acid.
Reduction: (2R)-2,3-Dihydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
D-Glyceraldehyde-1,2,3-13C3 is used in a wide range of scientific research applications, including:
Chemistry: Studying reaction mechanisms and pathways using isotopic labeling.
Biology: Investigating metabolic pathways and enzyme activities.
Medicine: Researching disease mechanisms and potential therapeutic targets.
Industry: Developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of D-Glyceraldehyde-1,2,3-13C3 depends on its specific application. In biochemical studies, the compound can act as a substrate for various enzymes, allowing researchers to trace metabolic pathways. The carbon-13 labeling provides a way to track the compound’s transformation and interactions at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
Glyceraldehyde: The non-labeled version of D-Glyceraldehyde-1,2,3-13C3.
Dihydroxyacetone: Another simple sugar derivative with similar chemical properties.
Glycerol: The reduced form of glyceraldehyde, commonly used in various industrial applications.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies in various scientific fields. The carbon-13 labels provide a way to trace the compound’s fate in complex biochemical systems, making it a valuable tool for researchers.
Propiedades
IUPAC Name |
(2S)-2,3-dihydroxy(1,2,3-13C3)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m1/s1/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-NOJZMAGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@@H]([13CH]=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.056 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
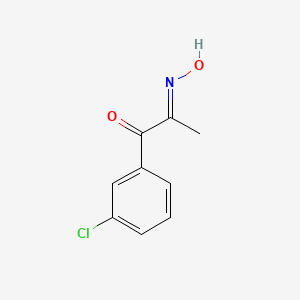

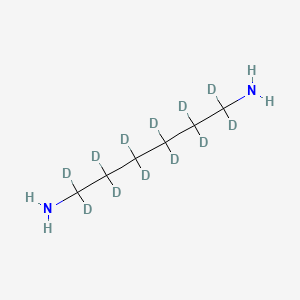
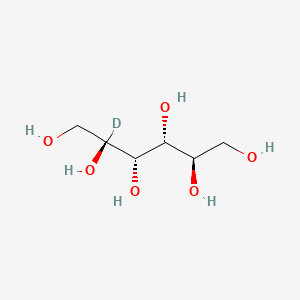
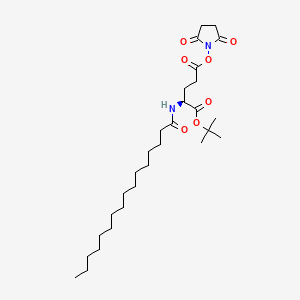
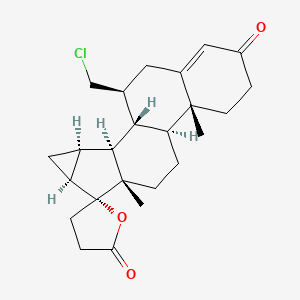

![2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B583736.png)
![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)
![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)
